

Application Notes and Protocols for B16-F10 Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the culture and use of the B16-F10 murine melanoma cell line, a widely utilized model in cancer research and for the development of novel therapeutics.

Cell Line Characteristics

The B16-F10 cell line is a subclone of the B16 mouse melanoma, selected for its high metastatic potential, particularly to the lungs.[1][2][3] Originating from a C57BL/6 mouse, these cells are adherent and exhibit a mixture of spindle-shaped and epithelial-like morphology.[1][2] [3][4][5] They are a valuable tool for studying melanoma progression, metastasis, and for evaluating the efficacy of anti-cancer agents.[1]

Quantitative Cell Culture Data

A summary of key quantitative parameters for B16-F10 cell culture is provided below for easy reference and experimental planning.



Parameter	Value	Notes
Doubling Time	Approximately 17 - 21 hours	Can vary based on culture conditions and medium composition.[1][6][7][8]
Seeding Density	1 to 2 x 10 ⁴ cells/cm ²	Recommended for routine passaging.
Subcultivation Ratio	1:2 to 1:4	Adjust based on confluence and experimental needs.[1][4]
Cell Size	Approximately 15.4 μm	
Cryopreservation Density	1 - 5 x 10 ⁶ cells/mL	_

Experimental Protocols

Detailed methodologies for key experiments involving the B16-F10 cell line are outlined below.

Protocol 1: Thawing of Cryopreserved B16-F10 Cells

This protocol describes the proper procedure for reviving cryopreserved B16-F10 cells to ensure optimal viability.

Materials:

- Cryovial of B16-F10 cells
- Complete growth medium (pre-warmed to 37°C)
- 37°C water bath
- Sterile centrifuge tubes (15 mL)
- 70% ethanol
- Personal protective equipment (PPE)

Procedure:



- Rapidly thaw the cryovial by gentle agitation in a 37°C water bath for approximately 2 minutes.
 [2] To minimize contamination risk, avoid submerging the O-ring and cap.
- Wipe the exterior of the vial with 70% ethanol before opening in a sterile biological safety cabinet.
- Transfer the thawed cell suspension into a 15 mL centrifuge tube containing 9.0 mL of prewarmed complete growth medium.[2]
- Centrifuge the cell suspension at approximately 150 to 400 x g for 8 to 12 minutes.
- Carefully aspirate and discard the supernatant.
- Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the resuspended cells into a new culture flask at the recommended seeding density.
- Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.[1]

Protocol 2: Subculturing of Adherent B16-F10 Cells

This protocol details the steps for passaging B16-F10 cells to maintain logarithmic growth.

Materials:

- Confluent flask of B16-F10 cells
- · Complete growth medium
- Dulbecco's Phosphate-Buffered Saline (D-PBS), sterile
- Trypsin-EDTA solution (e.g., 0.25%)
- Sterile culture flasks
- Inverted microscope

Procedure:



- Aspirate and discard the culture medium from the flask.
- Briefly rinse the cell layer with D-PBS to remove any residual serum that may inhibit trypsin activity.[2]
- Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask, ensuring the cell layer is completely covered.[2]
- Observe the cells under an inverted microscope until the cell layer is dispersed (typically within 5 to 15 minutes).[2] To facilitate detachment, the flask can be placed in a 37°C incubator.[2]
- Once the cells are detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer an appropriate aliquot of the cell suspension to new culture flasks containing fresh, pre-warmed complete growth medium at the desired subcultivation ratio (e.g., 1:2 to 1:4).[1]
 [4]
- Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO₂.[1]

Protocol 3: Cryopreservation of B16-F10 Cells

This protocol outlines the procedure for freezing B16-F10 cells for long-term storage.

Materials:

- B16-F10 cells in logarithmic growth phase
- Complete growth medium
- Cryopreservation medium (e.g., 60% basal medium, 30% FBS, 10% DMSO)[4]
- Sterile cryovials
- Controlled-rate freezing container or isopropanol chamber



Procedure:

- Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.
- Determine the viable cell count using a hemocytometer or automated cell counter.
- Centrifuge the cell suspension and resuspend the cell pellet in cold cryopreservation medium at a density of $1-5 \times 10^6$ viable cells/mL.
- Aliquot the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours to ensure a slow cooling rate of approximately -1°C per minute.[1]
- For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.[1]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.



Initial Culture Setup Thaw Cryopreserved Cells Seed cells Culture in T-75 Flask Routine Maintenance Monitor Cell Confluency Continue culture Passage Cells (80-90% Confluency) Plate for assay Experimental Phase Seed Cells for Experiment **Apply Experimental Treatment** Analyze Cellular Response

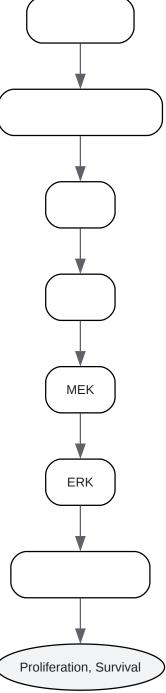
General B16-F10 Cell Culture Workflow

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Caption: General workflow for B16-F10 cell culture and experimentation.







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Caption: Simplified MAPK signaling pathway relevant to melanoma.



Simplified PI3K/AKT Signaling Pathway in Melanoma

Converts

PIP3

AKT

mTOR

Cell Growth, Proliferation

Activates

PIP2

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Caption: Simplified PI3K/AKT signaling pathway in melanoma.



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